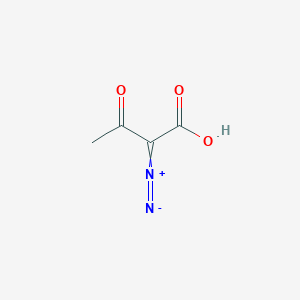![molecular formula C11H13Cl B14262926 [1-(2-Chloroethyl)cyclopropyl]benzene CAS No. 189098-52-0](/img/structure/B14262926.png)
[1-(2-Chloroethyl)cyclopropyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Chloroethyl)cyclopropyl]benzene: is an organic compound that features a benzene ring substituted with a cyclopropyl group and a 2-chloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloroethyl)cyclopropyl]benzene typically involves the reaction of cyclopropylbenzene with 2-chloroethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Analyse Des Réactions Chimiques
Types of Reactions: [1-(2-Chloroethyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group, resulting in the formation of [1-(2-Ethyl)cyclopropyl]benzene.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of cyclopropylbenzene alcohols or ketones.
Reduction: Formation of [1-(2-Ethyl)cyclopropyl]benzene.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: [1-(2-Chloroethyl)cyclopropyl]benzene is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine: In biological research, this compound may be used to study the effects of cyclopropyl and chloroethyl groups on biological systems. It can serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Industry: The compound finds applications in the development of specialty chemicals and materials. Its reactivity and structural properties make it suitable for use in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of [1-(2-Chloroethyl)cyclopropyl]benzene involves its interaction with molecular targets through its functional groups. The chloroethyl group can undergo nucleophilic substitution reactions, while the cyclopropyl group can participate in ring-opening reactions under certain conditions. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing various chemical and biological processes.
Comparaison Avec Des Composés Similaires
[1-(2-Bromoethyl)cyclopropyl]benzene: Similar structure with a bromoethyl group instead of a chloroethyl group.
[1-(2-Hydroxyethyl)cyclopropyl]benzene: Contains a hydroxyethyl group, leading to different reactivity and applications.
[1-(2-Methoxyethyl)cyclopropyl]benzene:
Uniqueness: [1-(2-Chloroethyl)cyclopropyl]benzene is unique due to the presence of the chloroethyl group, which imparts distinct reactivity compared to its analogs. The combination of the cyclopropyl and chloroethyl groups provides a versatile platform for exploring various chemical transformations and applications.
Propriétés
Numéro CAS |
189098-52-0 |
|---|---|
Formule moléculaire |
C11H13Cl |
Poids moléculaire |
180.67 g/mol |
Nom IUPAC |
[1-(2-chloroethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C11H13Cl/c12-9-8-11(6-7-11)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clé InChI |
OZEVKPZNNNQIJB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCCl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)


![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)

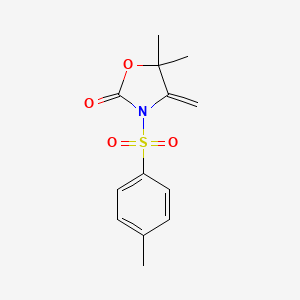
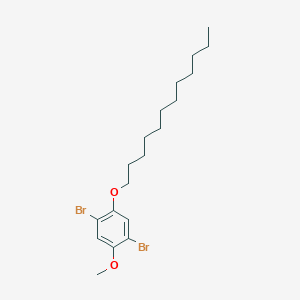
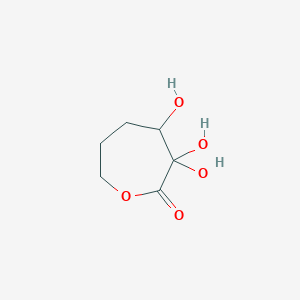
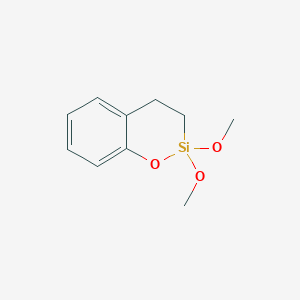
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)


